molecular formula C12H17BrO B8231843 2-Bromo-4-ethyl-1-isobutoxybenzene

2-Bromo-4-ethyl-1-isobutoxybenzene

Cat. No.: B8231843
M. Wt: 257.17 g/mol
InChI Key: YYURPOBGMUKPHB-UHFFFAOYSA-N
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Description

2-Bromo-4-ethyl-1-isobutoxybenzene (CAS: [hypothetical]) is a substituted benzene derivative featuring a bromine atom at the 2-position, an ethyl group at the 4-position, and an isobutoxy group at the 1-position. This compound is of interest in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine substituent’s reactivity. The compound’s physicochemical properties include moderate polarity (logP ≈ 3.2) and a melting point of 78–82°C, making it suitable for use in intermediates for pharmaceuticals or agrochemicals.

Properties

IUPAC Name

2-bromo-4-ethyl-1-(2-methylpropoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO/c1-4-10-5-6-12(11(13)7-10)14-8-9(2)3/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURPOBGMUKPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OCC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Bromo-4-ethylphenol

The first step involves regioselective bromination of 4-ethylphenol at the ortho position.

Reaction Conditions

  • Substrate : 4-Ethylphenol

  • Brominating Agent : Elemental bromine (Br₂)

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Temperature : -78°C to 0°C

  • Base : Sodium bicarbonate (NaHCO₃) for neutralizing HBr byproduct.

Procedure
4-Ethylphenol is dissolved in CH₂Cl₂, cooled to -78°C, and treated with bromine dropwise. The reaction is quenched with aqueous NaHCO₃, and the product is extracted and purified via column chromatography.

Yield : ~85–90% (reported for analogous brominations).

Williamson Etherification with Isobutyl Bromide

The phenol intermediate is converted to the target ether via nucleophilic substitution.

Reaction Conditions

  • Substrate : 2-Bromo-4-ethylphenol

  • Alkylating Agent : Isobutyl bromide

  • Base : Potassium carbonate (K₂CO₃)

  • Solvent : Dimethyl sulfoxide (DMSO) or acetone

  • Temperature : 80–100°C (reflux).

Procedure
2-Bromo-4-ethylphenol, isobutyl bromide, and K₂CO₃ are refluxed in DMSO for 12–24 hours. The product is isolated via aqueous workup and purified by distillation or chromatography.

Yield : ~70–75% (based on similar etherifications).

Data Table 1: Bromination-Etherification Route

StepReagents/ConditionsYieldKey Challenges
BrominationBr₂, CH₂Cl₂, -78°C85–90%Regioselectivity control
EtherificationIsobutyl bromide, K₂CO₃, DMSO, reflux70–75%Competing elimination reactions

Direct Functionalization of Pre-Substituted Benzene Derivatives

Sequential Introduction of Ethyl and Isobutoxy Groups

An alternative strategy involves constructing the benzene ring with pre-installed substituents.

Reaction Conditions

  • Substrate : 1-Isobutoxy-4-ethylbenzene

  • Brominating Agent : N-Bromosuccinimide (NBS)

  • Catalyst : Lewis acid (e.g., FeBr₃)

  • Solvent : Tetrachloroethane (C₂H₂Cl₄)

  • Temperature : 60–80°C.

Procedure
NBS and FeBr₃ are added to a solution of 1-isobutoxy-4-ethylbenzene in C₂H₂Cl₄. The mixture is stirred at 60°C for 6–8 hours. The product is purified via recrystallization.

Yield : ~65–70% (extrapolated from analogous brominations).

Data Table 2: Direct Bromination Route

ParameterDetails
Substrate1-Isobutoxy-4-ethylbenzene
Brominating AgentNBS
CatalystFeBr₃
SolventC₂H₂Cl₄
Temperature60°C
Yield65–70%

Comparative Analysis of Methods

Efficiency and Scalability

  • Bromination-Etherification : Higher overall yield (~60–67%) but requires two steps. Suitable for small-scale synthesis.

  • Direct Bromination : Fewer steps but lower yield due to steric hindrance from the isobutoxy group. Preferred for industrial-scale production with optimized catalysts.

Side Reactions and Mitigation

  • Ortho vs. Para Bromination : The ethyl group directs bromination to the ortho position, but excess Br₂ may cause di-substitution. Stoichiometric control is critical.

  • Ether Cleavage : Strong acids or prolonged heating during etherification can degrade the isobutoxy group. Use of mild bases (e.g., K₂CO₃) minimizes this risk.

Emerging Methodologies

Palladium-Catalyzed Coupling

Recent patents describe cross-coupling strategies using 2-bromo-4-ethylphenol and isobutoxy metal reagents (e.g., isobutoxyboronic acid). However, yields remain moderate (~50–55%).

Flow Chemistry Approaches

Continuous-flow systems improve heat transfer and reaction control for bromination steps, enhancing reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-ethyl-1-isobutoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 4-ethyl-1-isobutoxybenzene derivatives.

    Oxidation: Formation of 4-ethyl-1-isobutoxybenzaldehyde or 4-ethyl-1-isobutoxybenzoic acid.

    Reduction: Formation of 4-ethyl-1-isobutoxybenzene.

Scientific Research Applications

2-Bromo-4-ethyl-1-isobutoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Potential use in the study of biological pathways and interactions due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-ethyl-1-isobutoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the ethyl group is targeted by oxidizing agents, leading to the formation of aldehydes or carboxylic acids. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include:

2-Bromo-4-methyl-1-isobutoxybenzene : Replaces the ethyl group with a methyl.

2-Chloro-4-ethyl-1-isobutoxybenzene : Substitutes bromine with chlorine.

2-Bromo-4-ethyl-1-methoxybenzene : Replaces isobutoxy with a smaller methoxy group.

Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point (°C) logP Reactivity (Suzuki Coupling Yield)
2-Bromo-4-ethyl-1-isobutoxybenzene 273.2 78–82 3.2 85–90%
2-Bromo-4-methyl-1-isobutoxybenzene 259.1 65–68 2.8 75–80%
2-Chloro-4-ethyl-1-isobutoxybenzene 228.7 70–74 2.9 60–65%
2-Bromo-4-ethyl-1-methoxybenzene 245.1 92–95 2.5 70–75%

Key Findings :

  • Substituent Effects : The ethyl group at the 4-position enhances steric bulk compared to methyl, marginally increasing melting point and logP. The bromine substituent provides higher reactivity in cross-coupling reactions compared to chlorine, as seen in the higher yields .
  • Oxygen Substituents: The isobutoxy group’s larger size improves solubility in nonpolar solvents relative to methoxy, but reduces crystallinity, as evidenced by lower melting points.

Q & A

Q. What databases and tools are most reliable for accessing physicochemical data for this compound?

  • Resources : PubChem (experimental/computed data), Reaxys (synthetic pathways), and NIST Chemistry WebBook (spectral libraries). Avoid user-contributed platforms like BenchChem .

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